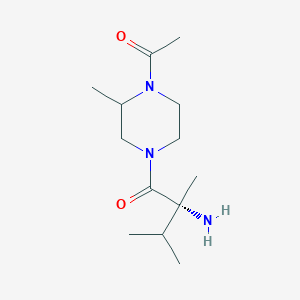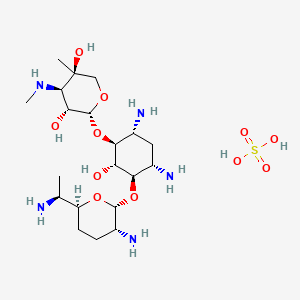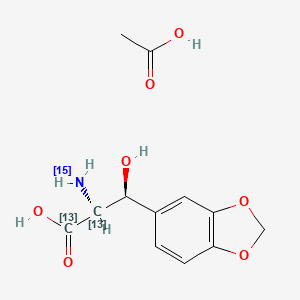![molecular formula C6H13NO2 B13438394 3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
3-[(Methylamino)methyl]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 3-[(methylamino)methyl]tetrahydrofuran-3-ol. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methylamino group and a hydroxyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves the reaction of tetrahydrofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tetrahydrofuran, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Procedure: Tetrahydrofuran is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat management.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Methylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-[(Methylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(methylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Amino)methyl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.
3-[(Ethylamino)methyl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-[(Methylamino)methyl]oxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-(methylaminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6(8)2-3-9-5-6/h7-8H,2-5H2,1H3 |
Clave InChI |
NOHRSADDTRHVTL-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



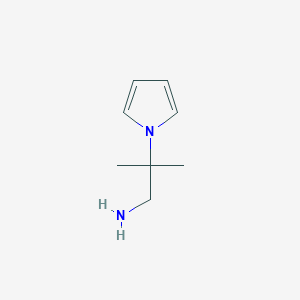
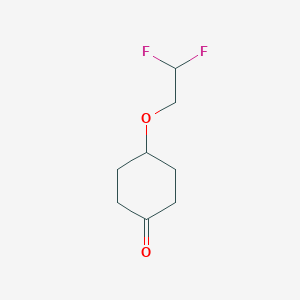
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
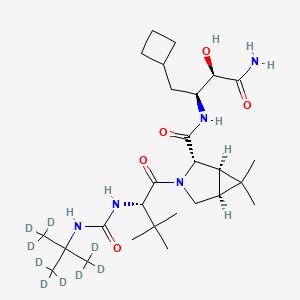

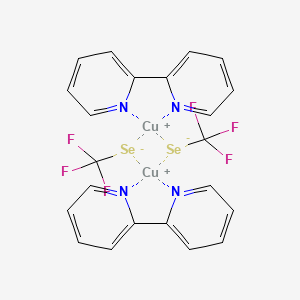
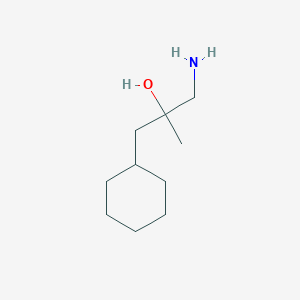
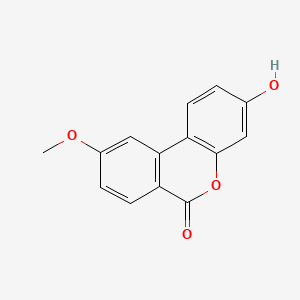
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)

